molecular formula C7H4N2O2S B179327 Thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1256804-25-7

Thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No. B179327
M. Wt: 180.19 g/mol
InChI Key: YMHQNVGWFTZOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1448852-06-9. It has a molecular weight of 180.19 . The IUPAC name for this compound is thiazolo[4,5-b]pyridine-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for Thiazolo[5,4-b]pyridine-6-carboxylic acid is 1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H, (H,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Thiazolo[5,4-b]pyridine-6-carboxylic acid is a solid substance. It should be stored in a sealed container at room temperature .

Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis Procedures : Thiazolo[5,4-b]pyridine derivatives, including Thiazolo[5,4-b]pyridine-6-carboxylic acid, have been synthesized through convenient methods, enhancing the efficiency of producing these compounds. A method involving the reaction of amino diisopropyldithiocarbamato pyridine with carboxylic acid and phosphorus oxychloride has been found effective (El‐Hiti, 2003).

  • One-Step Synthesis Approach : A single-step synthesis approach for Thiazolo[5,4-b]pyridines has been developed. This method is particularly useful for preparing a variety of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents (Sahasrabudhe et al., 2009).

  • Generation of Fused Pyridine-Carboxylic Acids : A Combes-type reaction has been used to generate a library of fused pyridine-carboxylic acids, which includes thiazolo[5,4-b]pyridines. This method also enables further combinatorial transformations, expanding the potential applications of these compounds (Volochnyuk et al., 2010).

Chemical Properties and Applications

  • Cytotoxicity and Anticancer Activity : Thiazolo[5,4-b]pyridin-2(3H)-one derivatives, a close relative of Thiazolo[5,4-b]pyridine-6-carboxylic acid, have shown moderate inhibitory activity against certain cancer cell lines, indicating potential applications in cancer research (Lozynskyi et al., 2018).

  • Fluorescence Applications : Thiazolo[5,4-b]pyridine derivatives have been identified as key components in carbon dots with high fluorescence quantum yields. This highlights their potential use in fluorescence-based applications and research (Shi et al., 2016).

  • Herbicidal Activity : Some thiazolo[5,4-b]pyridine-3(2H)-acetic acid derivatives exhibit herbicidal properties, particularly against dicotyledonous species, suggesting their utility in agricultural research (Hegde & Mahoney, 1993).

  • Antimicrobial and Anti-Inflammatory Potential : Certain thiazolo[5,4-b]pyridine derivatives have been found to possess antimicrobial and anti-inflammatory activities, indicating their potential as chemotherapeutic agents (Lozynskyi et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazolo[5,4-b]pyridine derivatives have been studied for their potential as c-KIT inhibitors for overcoming Imatinib resistance . This suggests that Thiazolo[5,4-b]pyridine-6-carboxylic acid and its derivatives could have potential applications in medical research.

properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQNVGWFTZOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-b]pyridine-6-carboxylic acid

CAS RN

1256804-25-7
Record name [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 3
Thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 4
Thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 6
Thiazolo[5,4-b]pyridine-6-carboxylic acid

Citations

For This Compound
2
Citations
K Serafin, P Mazur, A Bak, E Laine, L Tchertanov… - Bioorganic & medicinal …, 2011 - Elsevier
While searching for new HIV integrase inhibitors we discovered that some ethyl malonate amides (EMA) are active against this enzyme. Surprisingly, the main function can only very …
Number of citations: 11 www.sciencedirect.com
MA ROZANA - repository.unej.ac.id
Asma merupakan penyakit peradangan kronis pada saluran napas yang menyebabkan hipereaktifitas pada bronkus terhadap berbagai rangsangan . Obat yang dapat menghambat …
Number of citations: 0 repository.unej.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.